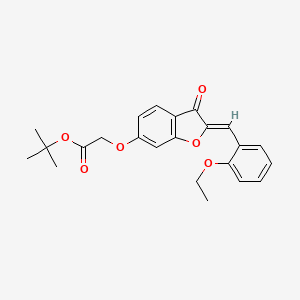

(Z)-tert-butyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate

Description

(Z)-tert-butyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a benzofuran-based derivative characterized by a tert-butyl ester group, a benzofuran core substituted with a 3-oxo-2,3-dihydro moiety, and a Z-configuration ethoxybenzylidene substituent at the 2-position. The compound’s structure (CAS RN: 859659-39-5) includes a conjugated system that may contribute to its electronic and steric properties. Its synthesis and structural elucidation likely involve modern crystallographic methods, such as those supported by the SHELX software suite for small-molecule refinement .

Properties

IUPAC Name |

tert-butyl 2-[[(2Z)-2-[(2-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O6/c1-5-26-18-9-7-6-8-15(18)12-20-22(25)17-11-10-16(13-19(17)28-20)27-14-21(24)29-23(2,3)4/h6-13H,5,14H2,1-4H3/b20-12- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYNFRQWDKZHQIV-NDENLUEZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-tert-butyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's structural characteristics, synthesis, and biological effects based on available research findings.

Structural Characteristics

The compound features a tert-butyl group , a benzofuran moiety , and an ethoxybenzylidene substituent, which contribute to its unique biological properties. The molecular formula is C23H24O6, indicating a rich structural diversity that may influence its interaction with biological systems.

Synthesis of the Compound

The synthesis of (Z)-tert-butyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate typically involves:

- Formation of the Benzofuran Core : This is achieved through cyclization reactions involving ortho-hydroxyaryl ketones.

- Introduction of the Ethoxybenzylidene Group : The condensation of the benzofuran derivative with ethoxybenzaldehyde under basic conditions forms the ethoxybenzylidene moiety.

- Esterification : The final step involves esterification with tert-butyl bromoacetate in the presence of a base such as potassium carbonate.

Antioxidant Properties

Preliminary studies suggest that (Z)-tert-butyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate exhibits notable antioxidant activity . Antioxidants play a crucial role in protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.

Anticancer Potential

Research indicates that compounds with similar structural features to (Z)-tert-butyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate may possess anticancer properties. For instance, studies have shown that benzofuran derivatives can inhibit tumor growth and induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .

The mechanism by which this compound exerts its biological effects is hypothesized to involve:

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Interaction : It could interact with various receptors, potentially modulating signal transduction pathways that regulate cell proliferation and survival .

Case Studies and Research Findings

- Study on Antioxidant Activity : A study assessed the antioxidant capacity of related compounds using DPPH and ABTS assays, demonstrating significant free radical scavenging activity, which suggests potential therapeutic applications in oxidative stress-related conditions.

- Anticancer Efficacy : Another investigation focused on the cytotoxic effects of benzofuran derivatives on human cancer cell lines. Results indicated that these compounds could inhibit cell viability and promote apoptosis, highlighting their potential as anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (Z)-tert-butyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate with three analogs, focusing on structural variations, physicochemical properties, and computational descriptors derived from available data.

Table 1: Structural and Computational Comparison

Note: XLogP3 values marked with * are estimated based on structural similarity to reported analogs.

Key Findings

Substituent Effects on Lipophilicity (XLogP3):

- The 2-ethoxybenzylidene substituent in the target compound confers moderate lipophilicity (estimated XLogP3 ~4.8), comparable to the 4-tert-butylphenylmethylidene analog (XLogP3 = 5.2) . The tert-butyl group in the latter increases hydrophobicity, while the ethoxy group in the former introduces slight polarity.

- The 3-methylthiophen-2-ylmethylidene analog (XLogP3 ~5.1) exhibits higher lipophilicity due to the sulfur-containing thiophene ring, which enhances hydrophobic interactions .

Molecular Weight and Functional Groups:

- The tert-butyl ester in the target compound increases molecular weight (420.43 g/mol) compared to the methyl ester analog (366.40 g/mol) . This difference may influence solubility and bioavailability.

- All analogs share a common benzofuran-3-one core, but variations in substituents modulate hydrogen-bond acceptor counts (5–6) and rotatable bonds (6–7), impacting conformational flexibility and interaction with biological targets.

Q & A

Q. What are the optimal synthetic pathways for (Z)-tert-butyl 2-((2-(2-ethoxybenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the benzofuran core via cyclization of phenolic precursors with aldehydes under acid/base catalysis. For example, the benzylidene group is introduced via Knoevenagel condensation between a 3-oxo-2,3-dihydrobenzofuran derivative and 2-ethoxybenzaldehyde. Key parameters include:

- Catalysts : Triethylamine or acetic anhydride for condensation reactions .

- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

- Temperature : Controlled heating (60–80°C) improves regioselectivity .

Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) and HPLC for isomer separation. Yield optimization (reported 50–70%) depends on stoichiometric ratios and avoiding hydrolysis of the tert-butyl ester .

Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure and confirming its (Z)-configuration?

- Methodological Answer :

- NMR Spectroscopy : 1H and 13C NMR confirm the benzofuran scaffold, ethoxybenzylidene substituents, and ester linkages. The (Z)-configuration is validated by NOESY correlations between the ethoxybenzylidene proton and adjacent benzofuran protons .

- IR Spectroscopy : Stretching frequencies for carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) groups verify functional groups .

- X-ray Crystallography : Resolves stereochemistry and crystal packing, critical for confirming the (Z)-isomer .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial effects) across studies?

- Methodological Answer : Discrepancies arise from variations in assay conditions, cell lines, or impurity profiles. To address this:

- Standardize Assays : Use validated cell lines (e.g., MCF-7 for cancer, S. aureus for antimicrobial) under controlled oxygen and serum conditions .

- Purity Validation : Ensure >95% purity via HPLC and LC-MS to exclude confounding effects from byproducts .

- Dose-Response Analysis : Establish IC50/MIC values across multiple concentrations to differentiate specific activity from cytotoxicity .

Q. What strategies are employed to elucidate the compound’s mechanism of action against biological targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Test inhibitory effects on enzymes like carbonic anhydrase or cyclooxygenase using fluorogenic substrates. For example, competitive inhibition can be quantified via Ki values from Lineweaver-Burk plots .

- Molecular Docking : Simulate binding poses with proteins (e.g., EGFR kinase) using software like AutoDock Vina. The ethoxybenzylidene group’s hydrophobicity may enhance binding to hydrophobic pockets .

- Transcriptomic Profiling : RNA-seq of treated cells identifies differentially expressed genes linked to apoptosis or oxidative stress pathways .

Q. How can structural modifications enhance the compound’s stability and bioavailability?

- Methodological Answer :

- Ester Hydrolysis Resistance : Replace tert-butyl with more hydrolytically stable groups (e.g., pivaloyloxymethyl) to improve plasma stability .

- Solubility Enhancement : Introduce polar substituents (e.g., hydroxyl or amino groups) on the benzofuran ring via Pd-catalyzed cross-coupling .

- Prodrug Design : Mask the ester as a phosphate prodrug to enhance aqueous solubility and in vivo release .

Data Contradiction Analysis

Q. Why do studies report conflicting reactivity patterns for the ethoxybenzylidene moiety in nucleophilic reactions?

- Methodological Answer : Discrepancies arise from solvent polarity and steric effects. For example:

- Polar Solvents (e.g., DMSO): Stabilize transition states, favoring nucleophilic attack at the benzylidene carbon .

- Steric Hindrance : Bulkier nucleophiles (e.g., tert-butoxide) show reduced reactivity due to the tert-butyl group’s steric shielding .

Controlled experiments using kinetic isotope effects (KIE) and Hammett plots can isolate electronic vs. steric contributions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.